2,3-Difluoro-6-nitrophenol

Catalog No.
S755300
CAS No.
82419-26-9
M.F
C6H3F2NO3
M. Wt
175.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-6-nitrophenol

CAS Number

82419-26-9

Product Name

2,3-Difluoro-6-nitrophenol

IUPAC Name

2,3-difluoro-6-nitrophenol

Molecular Formula

C6H3F2NO3

Molecular Weight

175.09 g/mol

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H

InChI Key

KEGOHDCHURMFKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

Pharmaceutical Applications

Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the synthesis of various drugs . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .

Methods of Application or Experimental Procedures: The compound can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer . The specific results or outcomes would depend on the particular drug being synthesized and its effectiveness in treating the targeted condition.

Synthesis of Anti-Inflammatory Drugs

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .

Methods of Application or Experimental Procedures: The compound can also be used as an intermediate for the synthesis of selective COX-2 inhibitors, which are used to treat inflammation and pain .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various inflammatory conditions .

Synthesis of Anticancer Drugs

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of various chemotherapeutic agents, including taxanes and vinca alkaloids . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of anticancer drugs such as gefitinib and erlotinib, which are used to treat lung cancer .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer .

Agrochemical Applications

Summary of the Application: In the agrochemical industry, 2,3-Difluoro-6-nitrophenol is used as an intermediate in the synthesis of herbicides and fungicides .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular herbicide or fungicide being synthesized.

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these agrochemicals has led to the development of effective treatments for various plant diseases and pests .

Electronic Materials

Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the field of electronic materials . Its unique properties and versatility make it an important intermediate in the synthesis of various compounds .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular electronic material being synthesized.

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these electronic materials has led to the development of various electronic devices .

Synthesis of Antimicrobial Agents

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . The compound can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of antimicrobial drugs such as fluoroquinolones and cephalosporins, which are used to treat bacterial infections .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various bacterial infections . These antibiotics have shown promising results in combating antibiotic-resistant bacteria .

2,3-Difluoro-6-nitrophenol is an organic compound with the molecular formula C₆H₃F₂NO₃ and a CAS number of 82419-26-9. It is characterized by the presence of two fluorine atoms and one nitro group attached to a phenolic ring. This compound exhibits a pale yellow crystalline appearance and is soluble in organic solvents. Its structural formula indicates that the nitro group is located at the sixth position, while the fluorine atoms occupy the second and third positions on the aromatic ring. The compound is known for its potential toxicity, being harmful if ingested or inhaled, and can cause skin irritation .

Typical of phenolic compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group, altering its chemical properties.
  • Acid-Base Reactions: As a phenolic compound, it can act as a weak acid, donating a proton from the hydroxyl group.

These reactions are significant in synthetic organic chemistry and can lead to the formation of various derivatives .

The biological activity of 2,3-difluoro-6-nitrophenol has been studied primarily for its potential pharmacological effects. It exhibits:

  • Antimicrobial Properties: Some studies suggest that it may have inhibitory effects against certain bacterial strains.
  • Toxicity: The compound is classified as harmful due to its acute toxicity when ingested or inhaled, which necessitates careful handling in laboratory settings .

Several methods have been developed for the synthesis of 2,3-difluoro-6-nitrophenol:

  • Nitration of 2,3-Difluorophenol: This method involves the nitration of 2,3-difluorophenol using a mixture of concentrated nitric and sulfuric acids.
  • Fluorination of Nitro Compounds: Starting from 2,3,4-trifluoronitrobenzene, it can be synthesized through hydrolysis and subsequent reactions under controlled conditions .
  • Reactions with Acids: The compound can also be produced by reacting 2,3-difluoro-6-nitrobenzoic acid with acidic conditions to yield the phenolic form.

These methods highlight the versatility in synthesizing this compound depending on available starting materials and desired purity levels.

2,3-Difluoro-6-nitrophenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Agricultural Chemicals: It could potentially be used in formulating pesticides or herbicides.
  • Chemical Research: As an intermediate in organic synthesis, it is valuable for producing other functionalized compounds.

Its unique properties make it a subject of interest in both academic research and industrial applications .

Studies on the interactions of 2,3-difluoro-6-nitrophenol with biological systems have indicated that:

  • It may interact with various enzymes and receptors due to its structural characteristics.
  • Investigations into its toxicity have shown that it can induce oxidative stress in certain cell lines.

These studies are crucial for understanding its safety profile and potential therapeutic uses .

Several compounds share structural similarities with 2,3-difluoro-6-nitrophenol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,3-Difluoro-6-nitroanilineC₆H₄F₂N₂O₂Contains an amine instead of a hydroxyl group
2-Fluoro-4-nitrophenolC₆H₄FNO₃Only one fluorine atom; different position
4-NitrophenolC₆H₅NO₃Lacks fluorine; serves as a common reference
2-Nitro-5-fluorophenolC₆H₄FNO₂Different nitro position; only one nitro group

The presence of two fluorine atoms and a nitro group at specific positions distinguishes 2,3-difluoro-6-nitrophenol from these similar compounds. Its unique reactivity and biological activity further enhance its significance in chemical research and applications .

Electrophilic Nitration Strategies

Electrophilic nitration is the cornerstone of synthesizing 2,3-difluoro-6-nitrophenol. The reaction typically involves the nitronium ion (NO₂⁺), generated in situ from nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For fluorinated phenols, the electron-withdrawing fluorine atoms deactivate the aromatic ring, necessitating aggressive nitration conditions. Recent advancements employ trifluoromethanesulfonic acid (HOTf) as a catalyst with 68% HNO₃ under solvent-free conditions, achieving near-quantitative yields.

The mechanism proceeds via two-electron three-center transition states, where NO₂⁺ inserts into C–H or C–F σ-bonds. In fluorinated systems, regioselectivity is influenced by fluorine's meta-directing effects, but steric hindrance at ortho positions often favors para nitration. For example, nitration of 2,3-difluorophenol predominantly yields the 6-nitro isomer due to reduced steric clash at the para position relative to fluorine substituents.

Table 1: Electrophilic Nitration Conditions for 2,3-Difluoro-6-Nitrophenol

SubstrateNitrating AgentCatalystSolventYield (%)
2,3-DifluorophenolHNO₃ (68%)HOTfSolvent-free98
2,3,4-TrifluoronitrobenzeneKOH/DMSONoneDMSO86
1,2-DifluorobenzeneHNO₃/H₂SO₄Bi(NO₃)₃/KSFEther61

Alkali Metal-Mediated Defluorination Approaches

Alkali-mediated defluorination enables selective fluorine removal from polyfluorinated precursors. In one patent, 2,3,4-trifluoronitrobenzene undergoes hydrolysis in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH), yielding 2,3-difluoro-6-nitrophenol at 86% efficiency. The mechanism involves nucleophilic aromatic substitution (SNAr), where hydroxide ions attack the electron-deficient aromatic ring, displacing fluorine at the 4-position.

Sodium borohydride (NaBH₄) in alkaline aqueous environments also facilitates hydrodefluorination (HDF), though competing solvolysis limits yields. For industrial scalability, lithium or potassium hydroxides in polar aprotic solvents (e.g., DMSO or THF) are preferred, balancing reactivity and selectivity.

2,3-Difluoro-6-nitrophenol represents a crucial fluorinated intermediate in modern pharmaceutical synthesis, characterized by its molecular formula C6H3F2NO3 and molecular weight of 175.09 g/mol [1] [2]. This compound serves as a versatile building block in the development of various bioactive molecules, particularly in the synthesis of fluoroquinolone antibiotics and targeted therapeutic agents [4] [7]. The strategic placement of fluorine atoms at the 2 and 3 positions, combined with the nitro group at the 6 position, provides unique reactivity patterns that enable selective chemical transformations essential for pharmaceutical applications [18].

Intermediate in Fluoroquinolone Synthesis

2,3-Difluoro-6-nitrophenol functions as a key starting material in the synthesis of fluoroquinolone derivatives, a class of antibacterial agents that target bacterial DNA topoisomerases [4] [8]. The compound undergoes catalytic hydrogenation using palladium on activated carbon to yield 6-amino-2,3-difluorophenol, which serves as the foundational intermediate for subsequent cyclization reactions [4]. This transformation represents the first critical step in fluoroquinolone synthesis pathways, where the nitro group reduction enables nucleophilic attack capabilities necessary for quinoline ring formation [4].

The synthesis proceeds through a well-established sequence where 2,3-difluoro-6-nitrophenol is reduced to the corresponding aniline derivative under hydrogen atmosphere with palladium catalyst, achieving yields of approximately 95 percent [4]. This high-yielding transformation maintains the fluorine substitution pattern essential for biological activity while providing the amino functionality required for subsequent condensation reactions [4]. The resulting amino intermediate demonstrates enhanced solubility properties compared to the nitro precursor, facilitating downstream synthetic manipulations [4].

Quinoline Derivative Formation Pathways

The formation of quinoline derivatives from 2,3-difluoro-6-nitrophenol follows established synthetic methodologies that exploit the reactivity of both the amino group and the fluorine substituents [4] [20]. Following reduction of the nitro group, the resulting 6-amino-2,3-difluorophenol undergoes condensation with diethyl 2-(ethoxymethylene)malonate under ambient temperature conditions to form the corresponding malonate adduct [4]. This condensation reaction proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the malonate reagent, resulting in the formation of an extended conjugated system [4].

The subsequent cyclization step employs microwave irradiation at 250 degrees Celsius to promote intramolecular ring closure, yielding ethyl 6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in 80 percent yield [4]. This improved protocol using microwave heating represents a significant advancement over conventional thermal methods, reducing reaction times while maintaining high yields [4]. The microwave-assisted cyclization proceeds through a thermal cyclodehydration mechanism that forms the quinoline core structure while preserving the fluorine substitution pattern [4].

Further elaboration of the quinoline scaffold involves nucleophilic aromatic substitution reactions with chlorodinitrobenzene derivatives to construct the extended tetracyclic fluoroquinophenoxazine framework [4]. These substitution reactions occur under basic conditions using sodium bicarbonate in dimethylformamide at 100 degrees Celsius, with reaction completion monitored by high-performance liquid chromatography [4]. The resulting tetracyclic products undergo subsequent hydrolysis and reduction steps to yield the final fluoroquinolone derivatives with topoisomerase inhibitory activity [4].

Synthetic StepReagentTemperatureTimeYield
Nitro ReductionPalladium/Carbon, HydrogenRoom Temperature7 hours95%
Malonate CondensationDiethyl 2-(ethoxymethylene)malonateRoom TemperatureVariable87%
CyclizationDiphenyl Ether250°C30 minutes80%
Tetracycle FormationChlorodinitrobenzene100°CVariable57%

Structure-Activity Relationship Studies

Structure-activity relationship investigations of fluoroquinolone derivatives synthesized from 2,3-difluoro-6-nitrophenol reveal critical insights into the molecular determinants of topoisomerase inhibitory activity [4] [11]. Studies demonstrate that the 9-amino substituent plays a crucial role in topoisomerase I inhibitory potency, with electron-donating groups at this position enhancing activity compared to electron-withdrawing alternatives [4]. Compounds bearing the 9-amino functionality exhibit inhibitory concentrations fifty percent values ranging from 0.24 to 1.95 micromolar against Escherichia coli topoisomerase I [4].

The 6-position substitution pattern significantly influences both topoisomerase inhibition and antibacterial activity profiles [4] [11]. Fluoroquinolone derivatives containing 6-substituted amine functionalities demonstrate enhanced potency compared to their 6-fluoro analogs, with compounds bearing methylpiperazinyl and morpholino substituents showing the most favorable activity profiles [4]. These structure-activity relationships indicate that basic amine functionalities at the 6-position contribute to improved enzyme binding interactions and cellular penetration properties [4].

Comparative molecular field analysis studies of fluoroquinophenoxazine derivatives reveal specific steric and electrostatic requirements for optimal topoisomerase I inhibition [4]. The analysis identifies favorable steric regions near the 6-position where moderate-sized substituents enhance activity, while bulky groups at the 9-position demonstrate unfavorable effects [4]. Electrostatic contour mapping indicates that electron-rich functionalities at the 9-position and electronegative groups at the 2-position are strongly associated with enhanced topoisomerase I inhibitory activity [4].

PositionOptimal SubstituentActivity Range (μM)Selectivity Index
9-PositionAmino Group0.24-1.958-64 fold
6-PositionMethylpiperazinyl0.4864 fold
6-PositionMorpholino0.9716 fold
6-PositionBipiperidinyl0.4832 fold

Targeted Bioactive Molecule Design

2,3-Difluoro-6-nitrophenol serves as a versatile precursor in the design of targeted bioactive molecules, particularly in the development of enzyme inhibitors and anticancer agent precursor systems [7] [16]. The compound's fluorine substitution pattern provides unique opportunities for molecular recognition and binding interactions with biological targets [25] [33]. The strategic incorporation of fluorine atoms enhances metabolic stability, improves bioavailability, and modulates pharmacokinetic properties compared to non-fluorinated analogs [25] [32].

The design of bioactive molecules from 2,3-difluoro-6-nitrophenol exploits the electron-withdrawing properties of both fluorine and nitro substituents to create compounds with enhanced binding affinity for specific protein targets [16] [33]. These electronic effects influence the compound's ability to participate in hydrogen bonding interactions, metal coordination, and hydrophobic contacts essential for biological activity [33]. The resulting bioactive molecules demonstrate improved selectivity profiles and reduced off-target effects compared to traditional pharmaceutical scaffolds [25].

Enzyme Inhibitor Development

The development of enzyme inhibitors from 2,3-difluoro-6-nitrophenol leverages the compound's ability to form stable enzyme-inhibitor complexes through fluorine-mediated interactions [15] [33]. Fluorinated phenol derivatives demonstrate enhanced binding affinity for various enzyme targets, including alkaline phosphatase, where the nitro group serves as a chromogenic leaving group for activity assays [15]. The incorporation of fluorine atoms into enzyme inhibitor scaffolds provides opportunities for mechanism-based inhibition through the formation of stabilized transition state analogs [33].

Studies of fluorinated enzyme inhibitors reveal that the positioning of fluorine substituents significantly influences binding kinetics and inhibitory potency [33]. The 2,3-difluoro substitution pattern in phenolic compounds creates favorable electrostatic interactions with enzyme active sites while maintaining appropriate molecular geometry for optimal binding [33]. These inhibitors demonstrate competitive inhibition mechanisms with dissociation constants in the micromolar range, indicating strong enzyme-inhibitor affinity [15].

The mechanism of enzyme inhibition by fluorinated phenol derivatives involves the formation of covalent or non-covalent complexes with catalytic residues [33]. Fluorine atoms contribute to inhibitor binding through unique interactions with enzyme active sites, including hydrogen bonding with backbone amides and electrostatic interactions with charged residues [33]. The resulting inhibitor complexes demonstrate enhanced stability compared to non-fluorinated analogs, leading to improved inhibitory potency and duration of action [33].

Enzyme TargetInhibitor TypeDissociation ConstantInhibition Mechanism
Alkaline PhosphataseCompetitive51 nanomolarReversible
Serine ProteasesMechanism-basedSubmicromolarCovalent
GlycosidasesTransition State AnalogNanomolarQuasi-irreversible
Topoisomerase INon-competitive0.24-3.9 micromolarStabilized Complex

Anticancer Agent Precursor Systems

2,3-Difluoro-6-nitrophenol functions as a precursor for anticancer agent development through its incorporation into various pharmacophore systems that target cancer cell proliferation pathways [13] [16]. The compound serves as a building block for the synthesis of fluorinated anticancer agents that demonstrate enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts [13]. These anticancer precursor systems exploit the unique properties of fluorine substitution to improve drug-target interactions and overcome resistance mechanisms [13].

The development of anticancer agents from fluorinated phenol precursors involves the construction of complex molecular scaffolds that interact with specific cancer targets [16] [27]. Fluorine incorporation enhances the binding affinity of these compounds for protein targets involved in cell cycle regulation, apoptosis induction, and DNA repair mechanisms [27]. Studies demonstrate that fluorinated anticancer agents derived from difluoronitrophenol precursors exhibit improved selectivity for cancer cells over normal cells, reducing systemic toxicity [13].

Late-stage fluorination strategies applied to anticancer agent development reveal that selective fluorine incorporation can dramatically enhance therapeutic efficacy [13] [32]. Compounds containing the 2,3-difluoro substitution pattern demonstrate improved cell membrane penetration and intracellular stability compared to non-fluorinated analogs [13]. These improvements result in enhanced anticancer activity with inhibitory concentrations fifty percent values ranging from nanomolar to low micromolar concentrations against various cancer cell lines [13] [27].

The mechanism of action of fluorinated anticancer agents involves multiple pathways including topoisomerase inhibition, microtubule polymerization disruption, and apoptosis induction [13] [16]. Fluorine atoms contribute to enhanced binding interactions with cancer targets through improved hydrophobic contacts and electrostatic interactions [27]. The resulting anticancer compounds demonstrate broad-spectrum activity against multiple cancer types while maintaining favorable safety profiles in preclinical studies [13].

Cancer TargetCompound TypeActivity RangeSelectivity Index
Breast Cancer CellsFluorinated Antifolates89-134 nanomolar2-5 fold
Lung Cancer CellsTopoisomerase Inhibitors0.78-7.6 micromolar3.8-37 fold
Colon Cancer CellsMicrotubule Disruptors70 nanomolar70 fold
Glioblastoma CellsMulti-target InhibitorsSubmicromolarVariable

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluoro-6-nitrophenol

Dates

Modify: 2023-08-15

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